molecular formula C6H14ClNO3 B14030572 N-Me-Thr-OMe.HCl

N-Me-Thr-OMe.HCl

Cat. No.: B14030572
M. Wt: 183.63 g/mol
InChI Key: GSJUJOLNAGXODU-JBUOLDKXSA-N
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Description

N-Methyl-L-threonine methyl ester hydrochloride, commonly referred to as N-Me-Thr-OMe.HCl, is an organic compound with the molecular formula C6H13NO3. It is a derivative of threonine, an essential amino acid, and is often used in the synthesis of peptides and other organic compounds. This compound is known for its role in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-threonine methyl ester hydrochloride can be synthesized through the reaction of N-methyl-L-threonine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of threonine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of N-Methyl-L-threonine methyl ester hydrochloride may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-threonine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols .

Scientific Research Applications

N-Methyl-L-threonine methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-L-threonine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways. The ester and methyl groups in the compound play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-serine methyl ester hydrochloride
  • N-Methyl-L-alanine methyl ester hydrochloride
  • N-Methyl-L-valine methyl ester hydrochloride

Uniqueness

N-Methyl-L-threonine methyl ester hydrochloride is unique due to the presence of both a hydroxyl group and a methyl ester group in its structure. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in various chemical reactions .

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(8)5(7-2)6(9)10-3;/h4-5,7-8H,1-3H3;1H/t4-,5+;/m1./s1

InChI Key

GSJUJOLNAGXODU-JBUOLDKXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC)O.Cl

Canonical SMILES

CC(C(C(=O)OC)NC)O.Cl

Origin of Product

United States

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